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molecular formula C7H4IN B1295488 3-Iodobenzonitrile CAS No. 69113-59-3

3-Iodobenzonitrile

Cat. No. B1295488
M. Wt: 229.02 g/mol
InChI Key: BGARPMGQRREXLN-UHFFFAOYSA-N
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Patent
US07179822B2

Procedure details

The 3-iodobenzonitrile (3.6 g, 16.6 mmol) was converted to the corresponding tetrazole (4.1 g, 91%) utilizing reaction conditions previously described in Step (a) of example 1. CI-MS: C7H51N2 [M+1] 273.0.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[C:5]#[N:6].[NH:10]1C=N[N:12]=[N:11]1>>[I:1][C:2]1[CH:3]=[C:4]([C:5]2[N:10]=[N:11][NH:12][N:6]=2)[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
IC=1C=C(C#N)C=CC1
Step Two
Name
Quantity
4.1 g
Type
reactant
Smiles
N1N=NN=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction conditions

Outcomes

Product
Name
Type
Smiles
IC=1C=C(C=CC1)C=1N=NNN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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